molecular formula C25H27ClN4O4S B2813425 7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-07-1

7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2813425
CAS RN: 688054-07-1
M. Wt: 515.03
InChI Key: MOKYZXZQDLXFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C25H27ClN4O4S and its molecular weight is 515.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions that allow for the introduction of different functional groups, enhancing their biological activities. For instance, the reaction of anthranilamide with isocyanates has been used for the facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds, illustrating the versatility of quinazoline chemistry in generating diverse molecular structures with potential biological applications (J. Chern et al., 1988).

Biological Evaluation as Antitumor Agents

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds have shown potent activities, indicating their potential as antitumor agents. For example, a study on quinazoline derivatives revealed significant biological activity against A549 and PC-3 cancer cells, comparable to the control gefitinib, highlighting their promise in cancer therapy (Wen Li et al., 2020).

Antimicrobial Applications

Synthesized quinazoline derivatives have also been explored for their antimicrobial properties. Novel compounds based on quinazoline structures have been reported to exhibit noteworthy activity against bacterial and fungal strains, showcasing the potential of these molecules in developing new antimicrobial agents (Rahul V. Patel et al., 2012).

properties

IUPAC Name

7-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O4S/c26-17-5-7-18(8-6-17)28-10-12-29(13-11-28)23(31)4-2-1-3-9-30-24(32)19-14-21-22(34-16-33-21)15-20(19)27-25(30)35/h5-8,14-15,19H,1-4,9-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIOFYZAGAQXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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